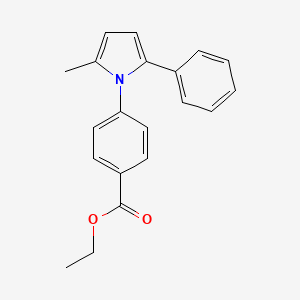

ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

Description

Significance of Pyrrole-Containing Compounds in Contemporary Chemical Research

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. mdpi.com Its derivatives are integral to complex macrocycles such as the porphyrins found in heme and chlorophyll. alliedacademies.org The pyrrole skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgscispace.com

In materials science, pyrrole-based polymers, particularly polypyrrole, are renowned for their conducting properties, making them valuable in the development of electronic devices, sensors, and corrosion inhibitors. rsc.org The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its electronic and physical properties for specific applications. researchgate.net

Overview of Benzoate (B1203000) Esters in Organic Synthesis and Functional Materials

Benzoate esters are a class of organic compounds derived from benzoic acid. They are widely utilized as intermediates and building blocks in organic synthesis. Their applications are diverse, ranging from their use as fragrances and flavorings in the food and cosmetic industries to their role as plasticizers and precursors in the synthesis of more complex molecules.

In the realm of functional materials, benzoate esters are incorporated into liquid crystals, polymers, and other advanced materials. The rigid phenyl group of the benzoate moiety can impart desirable thermal and mechanical properties to polymers, while its electronic characteristics can be exploited in the design of optoelectronic materials. The ester functionality also provides a site for further chemical modification, allowing for the covalent attachment of the benzoate unit to other molecular structures.

Rationale for Focused Investigation of Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate Structure and Reactivity

The focused investigation of this compound is predicated on the synergistic potential of its constituent pyrrole and benzoate ester moieties. The N-aryl linkage between the pyrrole and benzoate groups creates a conjugated system that can facilitate intramolecular charge transfer, a property of significant interest in the development of nonlinear optical materials and organic light-emitting diodes (OLEDs).

The specific substitution pattern of the pyrrole ring, with a methyl group at the 2-position and a phenyl group at the 5-position, influences the steric and electronic properties of the molecule. This substitution can enhance the stability of the compound and modulate the electronic communication between the pyrrole and the N-aryl substituent. The ethyl ester group on the benzoate ring offers a site for potential derivatization, allowing for the incorporation of this molecular scaffold into larger polymeric structures or for attachment to biological targets. The study of this compound's structure and reactivity provides valuable insights into the fundamental principles governing the properties of N-aryl pyrroles and informs the design of new functional materials and potential therapeutic agents.

Historical Context of Pyrrole Derivatives and Their Synthetic Methodologies

The history of pyrrole chemistry dates back to the 19th century, with significant advancements in synthetic methodologies occurring over the years. One of the most prominent and enduring methods for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, first reported in the 1880s. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. rgmcet.edu.inorganic-chemistry.org The versatility and reliability of the Paal-Knorr synthesis have made it a cornerstone in the construction of the pyrrole ring system. organic-chemistry.orgnih.gov

Another classical method is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. While also effective, the Paal-Knorr reaction is often favored for its simplicity and the ready availability of the starting materials. Over the decades, numerous modifications and improvements to these classical methods have been developed, including the use of microwave irradiation and various catalysts to enhance reaction rates and yields. rgmcet.edu.in These advancements have significantly expanded the scope of pyrrole synthesis, allowing for the preparation of a wide variety of complex and highly functionalized pyrrole derivatives.

Detailed Research Findings

While extensive peer-reviewed research specifically on this compound is not widely available in the public domain, its synthesis can be confidently inferred from established chemical principles, and its properties can be extrapolated from data on closely related compounds.

The most probable synthetic route to this compound is the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This would involve the reaction of 1-phenyl-1,4-pentanedione (B1580630) with ethyl 4-aminobenzoate (B8803810). The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol (B145695), and may be catalyzed by a protic or Lewis acid. organic-chemistry.org

Below are interactive data tables that provide key information about the target compound and its likely precursors.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 340303-33-5 molport.com |

| Molecular Formula | C20H19NO2 molport.com |

| Molecular Weight | 305.37 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297); sparingly soluble in water. |

Table 2: Likely Precursors for Paal-Knorr Synthesis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |

|---|---|---|---|---|

| 1-Phenyl-1,4-pentanedione | 3511-95-1 | C11H12O2 | 176.21 g/mol | 1,4-Dicarbonyl compound |

| Ethyl 4-aminobenzoate | 94-09-7 | C9H11NO2 | 165.19 g/mol | Primary amine |

Table 3: Spectroscopic Data for a Structurally Similar Compound (Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate)

| Spectroscopic Data | Values |

|---|---|

| Infrared (IR) (cm⁻¹) | 1712 (C=O), 2220 (C≡N), 3295 (N-H) nih.gov |

| ¹H NMR (DMSO-d₆) δ (ppm) | 3.6 (s, 3H, CH₃), 4.30 (s, 2H, CH₂), 6.95–7.70 (m, 6H, Haromatic), 12.89 (s, 1H, NH) nih.gov |

Note: The spectroscopic data in Table 3 is for a related pyrrole derivative to provide an example of the types of spectral features that would be expected for the target compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-3-23-20(22)17-10-12-18(13-11-17)21-15(2)9-14-19(21)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKCJOWDBXONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate

Classical Approaches to Pyrrole (B145914) Ring Formation

Traditional methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation of acyclic precursors to form the five-membered ring.

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or mildly acidic conditions. organic-chemistry.org For the specific synthesis of ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate, this would entail the reaction between 1-phenylpentane-1,4-dione and ethyl 4-aminobenzoate (B8803810).

The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. uctm.edu A subsequent intramolecular attack on the second carbonyl group, followed by dehydration steps, yields the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com

Numerous modifications have been developed to improve the efficiency and mildness of the Paal-Knorr reaction. rgmcet.edu.in The use of various Brønsted and Lewis acid catalysts can significantly accelerate the reaction. rgmcet.edu.inmdpi.com These catalysts enhance the electrophilicity of the carbonyl groups, facilitating the initial condensation and subsequent cyclization.

| Catalyst Type | Examples | Reported Advantages |

|---|---|---|

| Brønsted Acids | Acetic Acid, p-TsOH, Sulfamic Acid | Simple, inexpensive, accelerates reaction. organic-chemistry.org |

| Lewis Acids | FeCl₃, ZrCl₄, InCl₃, MgI₂ | High yields, mild conditions, some are eco-friendly. uctm.edumdpi.com |

| Solid-Supported Catalysts | Silica-supported BiCl₃, Alumina | Reusable, environmentally friendly, simple work-up. uctm.edumdpi.com |

| Green Solvents | Water, Ionic Liquids, Deep Eutectic Solvents | Avoids volatile organic solvents, can improve reaction rates. uctm.edu |

The Hantzsch pyrrole synthesis is another classical method that constructs the pyrrole ring from three components: a β-ketoester, an α-haloketone, and a primary amine or ammonia. wikipedia.orgpharmaguideline.com To prepare the target compound, the reactants would be ethyl 4-aminobenzoate (the amine), an α-haloketone such as phenacyl chloride or bromide (to provide the 5-phenyl group), and ethyl acetoacetate (B1235776) (to provide the 2-methyl group and an ester functionality that would need to be subsequently removed).

The reaction mechanism begins with the formation of an enamine intermediate from the amine and the β-ketoester. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole. wikipedia.org While a powerful tool for creating polysubstituted pyrroles, the classical Hantzsch synthesis can have limitations in scope, and more recent modifications often offer higher yields and broader applicability. researchgate.net

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound that has a carbonyl group and an adjacent electron-withdrawing group, such as a β-ketoester. pharmaguideline.comwikipedia.org A key feature of this synthesis is that the α-amino-ketones are unstable and are typically generated in situ from an oxime precursor via reduction with zinc in acetic acid. wikipedia.org

For the synthesis of the target molecule, this method is less direct. The classical Knorr synthesis, which often uses two equivalents of ethyl acetoacetate, would not directly incorporate the N-aryl-benzoate moiety. wikipedia.org A potential, though more complex, route could involve synthesizing a 2-amino-1-phenyl-ethanone derivative and condensing it with a suitable β-dicarbonyl compound to form the 2-methyl-5-phenylpyrrole core, which would then require a separate N-arylation step to introduce the ethyl benzoate (B1203000) group.

Modern Synthetic Strategies for this compound

Contemporary synthetic chemistry offers more sophisticated and often more efficient routes, including transition metal-catalyzed cross-couplings and convergent multi-component reactions.

A highly effective modern strategy involves first constructing the 2-methyl-5-phenyl-1H-pyrrole core and then attaching the ethyl 4-benzoate group via an N-arylation reaction. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally well-suited for this purpose.

This approach involves coupling the NH group of the pre-formed pyrrole with an aryl halide, such as ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate. The reaction is catalyzed by a palladium complex, which typically consists of a palladium source and a phosphine (B1218219) ligand. Copper-catalyzed Ullmann condensation is another viable, albeit often harsher, alternative for this transformation. These methods are valued for their high functional group tolerance and broad substrate scope. nih.gov

| Component | Examples |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene (B28343), Dioxane, THF |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf |

Multi-component reactions (MCRs) are powerful tools in modern synthesis, enabling the construction of complex molecules like the target compound in a single, atom-economical step. bohrium.com These reactions combine three or more starting materials in a one-pot process, avoiding the isolation of intermediates. rsc.orgorientjchem.org

While the Hantzsch synthesis is a classical example of an MCR, numerous modern variations have been developed. For instance, a one-pot synthesis of highly substituted pyrroles can be achieved through a sequence involving the in-situ generation of a 1,4-dicarbonyl compound via a Stetter reaction or Michael addition, followed by a Paal-Knorr condensation with an amine. tandfonline.com A plausible MCR route to this compound could involve the reaction of benzaldehyde, a propargyl alcohol, an electron-poor aryl halide, and ethyl 4-aminobenzoate in a one-pot sequence catalyzed by transition metals. researchgate.net Isocyanide-based MCRs also represent a versatile strategy for synthesizing polysubstituted pyrroles. rsc.org These advanced MCRs offer high efficiency and complexity generation in a single synthetic operation.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of N-aryl pyrroles, several sustainable protocols have been developed, which could be adapted for the production of this compound. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and reusable catalysts.

One of the most prominent green methods for pyrrole synthesis is the Paal-Knorr reaction conducted under solvent-free conditions or in aqueous media. bohrium.comrsc.orgresearchgate.net The reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, ethyl 4-aminobenzoate, can often proceed efficiently without the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions. rsc.org

The use of natural acids as catalysts presents another green alternative. Substances like lemon juice and grape juice, which are biodegradable and non-toxic, have been successfully employed as catalysts in Paal-Knorr reactions. researchgate.net These natural catalysts provide an acidic environment necessary for the cyclization and dehydration steps.

Furthermore, mechanochemical activation through ball milling offers a solvent-free approach to pyrrole synthesis. researchgate.net This technique involves the grinding of solid reactants, which can lead to shorter reaction times and high yields without the need for bulk solvents. researchgate.net

Below is a table summarizing various green chemistry approaches applicable to the synthesis of N-aryl pyrroles.

| Green Approach | Catalyst/Solvent System | Advantages |

| Solvent-Free Synthesis | No solvent, mechanochemical activation (ball milling) | Reduces VOC emissions, simplifies workup, can lead to shorter reaction times. rsc.orgresearchgate.net |

| Aqueous Media | Water | Environmentally benign, safe, and readily available solvent. researchgate.net |

| Natural Acid Catalysis | Lemon juice, grape juice | Biodegradable, non-toxic, and renewable catalysts. researchgate.net |

| Heterogeneous Catalysis | Silica (B1680970) sulfuric acid, smectite clays (B1170129) | Reusable catalysts, easy separation from the reaction mixture, reduced waste. bohrium.comrgmcet.edu.in |

Purification and Isolation Techniques for this compound

The purification of the target compound is a critical step to ensure its suitability for subsequent applications. The choice of purification method depends on the purity of the crude product and the nature of the impurities.

Column chromatography is a widely used technique for the purification of pyrrole derivatives. jocpr.combiosynce.com For a compound like this compound, a silica gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

For higher purity requirements or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be utilized. biosynce.com HPLC offers superior resolution and is often used for the final purification of small quantities of a compound or for purity assessment. biosynce.com

A typical column chromatography setup for the purification of a similar N-aryl pyrrole is detailed in the table below.

| Stationary Phase | Mobile Phase (Eluent) | Elution Order |

| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | Less polar impurities elute first, followed by the N-aryl pyrrole product. More polar impurities are retained on the column. |

Recrystallization is a common and effective technique for purifying solid organic compounds. acs.org The crude this compound would be dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization. A mixture of methanol (B129727) and water has been shown to be effective for recrystallizing similar N-aryl pyrroles. chemistry-online.com

Precipitation can also be employed as a purification method. This involves dissolving the crude product in a suitable solvent and then adding a second solvent in which the product is insoluble, causing it to precipitate out of the solution.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. For the synthesis of this compound, several parameters can be adjusted.

The choice of catalyst is a critical factor. While the Paal-Knorr reaction can proceed without a catalyst, the addition of an acid catalyst, such as acetic acid or a Lewis acid, can significantly accelerate the reaction rate. organic-chemistry.org The concentration of the catalyst also needs to be optimized to avoid potential side reactions.

The reaction temperature plays a significant role in the reaction kinetics. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the degradation of reactants or products, or the formation of unwanted byproducts. Therefore, the optimal temperature needs to be determined experimentally.

The choice of solvent can also influence the reaction outcome. While green chemistry approaches favor water or solvent-free conditions, in some cases, the use of an organic solvent like methanol or toluene may be necessary to ensure the solubility of the reactants. chemistry-online.comchemicalbook.com

The following table summarizes the impact of various reaction parameters on the synthesis of N-aryl pyrroles, which can be extrapolated to the synthesis of the target compound.

| Parameter | Variation | Effect on Yield and Reaction Time |

| Catalyst | None vs. Acid (e.g., acetic acid, Lewis acids) | The presence of an acid catalyst generally increases the reaction rate and yield. organic-chemistry.org |

| Temperature | Room Temperature vs. Reflux | Higher temperatures typically lead to shorter reaction times and higher yields, up to an optimal point. |

| Solvent | Solvent-free vs. Water vs. Organic Solvents (e.g., methanol, ethanol) | The choice of solvent affects reactant solubility and reaction rate. Water and solvent-free conditions are environmentally preferable. rsc.orgresearchgate.net |

| Reactant Ratio | Equimolar vs. Excess of one reactant | Using a slight excess of the more volatile or less expensive reactant can drive the reaction to completion. |

By systematically optimizing these conditions, it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.

Spectroscopic and Structural Characterization of Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation AnalysisThe molecular formula for ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is C₂₀H₁₉NO₂. The corresponding molecular weight (and thus the expected molecular ion peak in a mass spectrum) can be calculated. However, without an experimental mass spectrum, a detailed analysis of the fragmentation pattern cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No published HRMS data for this compound was found. This analysis would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Fragmentation Patterns and Structural Information from EI-MS and ESI-MS

Detailed studies on the fragmentation patterns of this compound under Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry have not been reported. Such data would provide valuable insights into the compound's structure and the relative stability of its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

No UV-Vis absorption spectra for this compound are available in the surveyed literature. This spectroscopic technique would reveal information about the electronic transitions within the molecule and help to characterize its chromophoric system.

X-ray Crystallography for Solid-State Molecular Structure

A crystallographic study of this compound has not been published. Consequently, precise data on its solid-state molecular structure is unavailable.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallography data, the specific bond lengths, bond angles, and torsional angles for this compound in the solid state cannot be reported.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or π-stacking, is not available due to the absence of a crystal structure determination.

Mechanistic Investigations in Reactions Involving Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate

Reaction Mechanism Studies of Pyrrole (B145914) Ring Formation

The synthesis of the 2-methyl-5-phenyl-1H-pyrrol-1-yl core of the title compound is commonly achieved through the Paal-Knorr synthesis. This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the case of ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate, the likely precursors are 1-phenyl-1,4-pentanedione (B1580630) and ethyl 4-aminobenzoate (B8803810).

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. While several pathways have been proposed, the most widely accepted mechanism under acidic conditions proceeds as follows:

Protonation of a Carbonyl Group: The reaction is typically catalyzed by an acid, which protonates one of the carbonyl oxygens of the 1,4-dicarbonyl compound. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The primary amine, in this case, ethyl 4-aminobenzoate, acts as a nucleophile and attacks the protonated carbonyl carbon. This step results in the formation of a hemiaminal intermediate.

Second Nucleophilic Attack and Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group. This intramolecular cyclization is often the rate-determining step of the reaction. The resulting intermediate is a 2,5-dihydroxytetrahydropyrrole derivative.

Dehydration: The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the aromatic pyrrole ring.

It is important to note that the reaction can also proceed under neutral or weakly acidic conditions, where the initial nucleophilic attack of the amine on the carbonyl group may occur without prior protonation, albeit at a slower rate.

Table 1: Key Intermediates in the Paal-Knorr Synthesis of the Pyrrole Ring

| Intermediate | Structure | Role in the Mechanism |

| Protonated 1,4-dicarbonyl | R-C(=OH+)-CH2-CH2-C(=O)-R' | Activated electrophile |

| Hemiaminal | R-C(OH)(NH-Ar)-CH2-CH2-C(=O)-R' | Product of initial amine attack |

| 2,5-Dihydroxytetrahydropyrrole | Cyclic ether with two hydroxyl groups | Product of intramolecular cyclization |

Mechanistic Aspects of Esterification and Transesterification Reactions with Benzoic Acid Derivatives

The ethyl benzoate (B1203000) moiety of the title compound is typically formed via Fischer esterification of the corresponding benzoic acid derivative, in this case, 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, with ethanol (B145695) in the presence of an acid catalyst.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism is well-established and involves the following key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.

The equilibrium nature of the Fischer esterification means that the reaction is often driven to completion by using an excess of the alcohol or by removing water as it is formed.

Transesterification, the conversion of one ester to another, can also occur with this compound in the presence of a different alcohol and an acid or base catalyst. The mechanism is analogous to Fischer esterification, involving nucleophilic attack of the new alcohol on the ester carbonyl.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. For N-substituted pyrroles, electrophilic attack generally occurs at the C2 and C5 positions (the α-positions) due to the greater stabilization of the resulting cationic intermediate (the arenium ion or σ-complex) through resonance.

In the case of this compound, the C2 and C5 positions are already substituted with a methyl and a phenyl group, respectively. Therefore, electrophilic substitution would be expected to occur at the C3 and C4 positions (the β-positions). The regioselectivity of such a reaction would be influenced by the electronic effects of the existing substituents. The N-aryl group, being electron-withdrawing, would deactivate the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The general mechanism involves:

Generation of the Electrophile: A strong electrophile is generated in situ. For example, the nitronium ion (NO₂⁺) for nitration, a bromonium ion (Br⁺) for bromination, or an acylium ion (RCO⁺) for Friedel-Crafts acylation.

Nucleophilic Attack by the Pyrrole Ring: The π-system of the pyrrole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (σ-complex).

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring and yielding the substituted product.

The precise regiochemical outcome would depend on the interplay of the electronic and steric effects of the N-aryl, C2-methyl, and C5-phenyl groups.

Nucleophilic Attack at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. This can lead to reactions such as hydrolysis, ammonolysis, or reaction with Grignard reagents.

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen reforms the carbonyl double bond, and the ethoxide group (-OCH₂CH₃) is expelled as a leaving group.

The reactivity of the ester towards nucleophilic attack is influenced by the electronic nature of the para-substituent on the benzoate ring. The 1-(2-methyl-5-phenyl-1H-pyrrol-1-yl) group is generally considered to be electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted ethyl benzoate.

Table 2: Common Nucleophilic Acyl Substitution Reactions of the Ester Moiety

| Reaction | Nucleophile | Product |

| Hydrolysis (saponification) | Hydroxide ion (OH⁻) | Carboxylate salt |

| Ammonolysis | Ammonia (B1221849) (NH₃) | Amide |

| Grignard Reaction | Grignard reagent (R-MgX) | Tertiary alcohol |

Free Radical Reactions Involving Pyrrole Systems

While less common than ionic reactions for pyrroles, free radical reactions can also occur. The stability of the potential radical intermediates plays a crucial role in determining the course of these reactions. In this compound, radical formation could potentially occur at several positions.

Hydrogen abstraction from the methyl group at the C2 position would lead to a benzylic-type radical, which would be stabilized by resonance with the pyrrole ring. The phenyl group at the C5 position also offers sites for radical reactions, though the aromaticity of the phenyl ring makes direct attack less favorable.

The general mechanism for a free radical substitution reaction involves three stages:

Initiation: A radical initiator (e.g., a peroxide or UV light) generates a small number of free radicals.

Propagation: The initial radical abstracts an atom (usually hydrogen) from the pyrrole derivative to form a new radical. This new radical can then react with another molecule, propagating the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

The specific products of a free radical reaction would depend on the reaction conditions and the nature of the radical initiator.

Catalytic Pathways in Transformations of this compound

Catalysis offers efficient and selective methods for the transformation of complex organic molecules. For this compound, various catalytic pathways can be envisioned for modifying its structure.

Catalytic Hydrogenation: The pyrrole and phenyl rings can be reduced under catalytic hydrogenation conditions. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas. The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the unsaturated bonds. The conditions of the hydrogenation (pressure, temperature, and choice of catalyst) will determine the extent of reduction.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen atom were introduced onto the pyrrole or phenyl rings, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds. The general catalytic cycle for these reactions involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

Transmetalation (for Suzuki and related reactions) or Carbopalladation (for Heck reaction): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

These catalytic methods provide powerful tools for the further functionalization of the this compound scaffold.

Theoretical and Computational Studies on Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic distribution and geometric parameters of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a popular method for the geometry optimization and energy calculation of medium to large-sized organic molecules due to its balance of accuracy and computational cost. nih.gov For ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional arrangement of the atoms. researchgate.net This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface.

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Value |

| C-C (pyrrole ring) | ~1.38 - 1.42 Å |

| C-N (pyrrole ring) | ~1.37 - 1.39 Å |

| C-C (phenyl ring) | ~1.39 - 1.41 Å |

| C-C (pyrrole-phenyl) | ~1.48 Å |

| N-C (pyrrole-benzoate) | ~1.45 Å |

| C=O (ester) | ~1.22 Å |

| C-O (ester) | ~1.35 Å |

| Dihedral Angle (Pyrrole-Phenyl) | ~30° |

| Dihedral Angle (Pyrrole-Benzoate) | ~45° |

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less expensive than more advanced methods, HF theory does not account for electron correlation, which can be significant in accurately describing the electronic structure of conjugated systems like this compound.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF solution to include electron correlation. scispace.com These methods generally provide more accurate results for molecular geometries and energies, albeit at a higher computational cost. For a molecule of this size, MP2 calculations with a suitable basis set could offer a more refined understanding of its structure and energetics compared to DFT or HF alone. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis is crucial for understanding the molecule's flexibility and identifying the most stable conformers. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). pythoninchemistry.orglibretexts.org

For this molecule, the two primary rotational degrees of freedom are the dihedral angles around the bond connecting the phenyl group to the pyrrole (B145914) ring and the bond connecting the N-aryl benzoate (B1203000) group to the pyrrole ring. The PES would likely reveal several local energy minima corresponding to different stable conformations. The global minimum would represent the most populated conformation at thermal equilibrium. The energy barriers between these minima on the PES provide information about the rotational flexibility of the molecule. Studies on biphenyl (B1667301) and N-aryl pyrroles have shown that the rotational barriers can be influenced by steric hindrance and electronic effects between the aromatic rings. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. ucsb.eduyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl benzoate moiety and the pyrrole ring, suggesting these regions are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity. Computational methods like DFT are well-suited for calculating these orbital energies and visualizing their distributions. researchgate.net The introduction of substituents on the aromatic rings can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. rsc.org

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: This data is illustrative and based on typical values for functionalized pyrrole systems. Specific values would need to be determined by dedicated quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. youtube.comresearchgate.netimist.ma These calculations are typically performed on the optimized geometry of the molecule.

For this compound, predicting the chemical shifts would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimentally obtained spectra. Discrepancies between the calculated and experimental values can often be resolved by considering different conformations of the molecule, as the chemical shifts are sensitive to the local electronic environment, which is influenced by the molecular geometry. github.io The accuracy of the predictions can be improved by using appropriate levels of theory and basis sets, and by accounting for solvent effects. researchgate.net

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ester) | 165.5 | 166.2 |

| C-ipso (benzoate) | 133.0 | 132.8 |

| C-para (benzoate) | 129.5 | 129.8 |

| C2 (pyrrole) | 130.2 | 130.5 |

| C5 (pyrrole) | 135.8 | 136.1 |

| C-ipso (phenyl) | 134.1 | 134.5 |

Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts for similar functional groups and computational accuracy. nih.govmdpi.comlibretexts.orgucalgary.ca

Computational UV-Vis Absorption Maxima Prediction

The prediction of a molecule's UV-Vis spectrum is a common application of quantum chemistry, providing insights into its electronic structure and how it absorbs light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy. faccts.de

The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on this optimized structure to determine the energies of various electronic excited states and the probabilities of transitions to these states from the ground state. mdpi.com The results typically include the excitation energy (often converted to wavelength in nanometers), the oscillator strength (a measure of the transition's intensity), and the major orbital contributions to the transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

For a molecule like this compound, the UV-Vis absorption would be dominated by π-π* transitions within the aromatic systems (pyrrole, phenyl, and benzoate rings). The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important as it can significantly influence the absorption maxima.

Illustrative Predicted UV-Vis Data

The following table presents hypothetical TD-DFT calculation results for this compound, demonstrating the type of data generated by such a study.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| 315 | 0.85 | HOMO -> LUMO (95%) |

| 260 | 0.42 | HOMO-1 -> LUMO (88%) |

| 225 | 0.31 | HOMO -> LUMO+1 (75%) |

Note: The data in this table is illustrative and not derived from actual published research on this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational flexibility and interactions with its environment. bioinformaticsreview.com

An MD simulation of this compound would typically begin by defining a force field, which is a set of parameters that describes the potential energy of the system. nih.gov The molecule would then be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The simulation proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps (on the order of femtoseconds).

Analysis of the resulting trajectory can reveal key aspects of the molecule's dynamic behavior:

Conformational Analysis: The simulation can explore different rotational conformations (e.g., the torsion angles between the pyrrole ring and the adjacent phenyl and benzoate rings).

Solvent Interactions: It can model how solvent molecules arrange around the solute and calculate properties like the radial distribution function.

Flexibility: By calculating the Root Mean Square Fluctuation (RMSF) of each atom, regions of high and low flexibility within the molecule can be identified. For instance, the ethyl ester group might be expected to show higher flexibility compared to the more rigid aromatic core.

Illustrative Molecular Dynamics Simulation Parameters

This table outlines typical parameters that would be used for an MD simulation of the target compound.

| Parameter | Value/Description |

| Force Field | GROMOS54a7 or a similar general force field |

| Solvent | SPC/E water model |

| System Temperature | 300 K (controlled by a thermostat) |

| System Pressure | 1 bar (controlled by a barostat) |

| Simulation Duration | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Note: The parameters in this table are for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific physicochemical property. nih.gov These models are valuable for predicting the properties of new or untested molecules without the need for experimental measurement.

A QSPR study involves several key steps:

Dataset Assembly: A set of structurally diverse molecules with known experimental values for the property of interest is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). conicet.gov.ar

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a subset of the most relevant descriptors with the property. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the properties of an external set of compounds not used in model development.

For this compound, a QSPR model could be used to predict properties like its octanol-water partition coefficient (logP), a measure of lipophilicity. A hypothetical model might take the form of the equation below.

Hypothetical QSPR Model for logP

logP = (0.5 * ALogP) + (1.2 * TPSA) - (0.05 * MW) + 2.1

Where:

ALogP is the calculated logarithm of the partition coefficient.

TPSA is the topological polar surface area.

MW is the molecular weight.

Illustrative QSPR Descriptors for a Set of Pyrrole Derivatives

| Compound Name | ALogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted logP |

| Ethyl 4-(1H-pyrrol-1-yl)benzoate | 3.10 | 42.5 | 215.25 | 4.75 |

| This compound | 5.25 | 42.5 | 305.37 | 4.72 |

| Methyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate | 6.50 | 42.5 | 365.43 | 4.15 |

Note: The QSPR model and descriptor values are hypothetical and for illustrative purposes only.

Advanced Applications of Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate and Its Derivatives in Materials Science and Chemical Research

Potential in Organic Electronic Materials

The structure of ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate, which incorporates an electron-rich pyrrole (B145914) ring and an electron-withdrawing benzoate (B1203000) group, suggests its potential as a component in organic electronic materials. This donor-acceptor character is a key feature in the design of organic semiconductors. The pyrrole nucleus is a well-known building block for conducting polymers, such as polypyrrole, which are valued for their environmental stability and high conductivity. mdpi.comnih.govwikipedia.org The N-phenylbenzoate substitution in this compound can modulate the electronic properties of the pyrrole ring, influencing the bandgap and charge transport characteristics of resulting materials.

Derivatives of this compound could be polymerized to form conducting polymers with tailored properties. For instance, the presence of the phenyl and methyl groups on the pyrrole ring can enhance the solubility and processability of the corresponding polymer, a common challenge with unsubstituted polypyrrole. mdpi.com The electronic properties of such polymers can be further tuned by introducing different substituents on the phenyl ring or by altering the ester group. This tunability is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

| Monomer Derivative | Potential Polymer Property | Potential Application |

|---|---|---|

| Increased electron-donating substituents on the phenyl ring | Lowered oxidation potential, narrower bandgap | Organic photovoltaics (donor material) |

| Increased electron-withdrawing substituents on the benzoate moiety | Higher electron affinity, improved electron transport | Organic field-effect transistors (n-type semiconductor) |

| Incorporation of long alkyl chains | Enhanced solubility and processability | Printable electronics |

The inherent donor-acceptor structure of this compound also makes it a promising scaffold for the development of chromophores for photoactive and optoelectronic devices. The pyrrole moiety can act as an electron donor, while the benzoate group functions as an electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This property is fundamental to the operation of various optoelectronic devices.

This molecular framework can be systematically modified to tune the absorption and emission properties. For example, extending the π-conjugation by introducing additional aromatic rings or incorporating stronger donor/acceptor groups can shift the absorption and emission wavelengths, a critical aspect in the design of organic dyes for dye-sensitized solar cells (DSSCs) and as emitters in OLEDs. The versatility of the pyrrole ring allows for multicomponent synthesis approaches to create complex chromophores with tailored photophysical properties. nih.gov

Use as a Building Block in Complex Organic Synthesis

The structural features of this compound make it a valuable building block in the synthesis of more complex organic molecules. The pyrrole core is a ubiquitous motif in many natural products and pharmaceuticals, and this compound provides a pre-functionalized pyrrole ready for further elaboration. nih.govbiolmolchem.combiolmolchem.com

The ester functionality of this compound can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols. This allows for its incorporation into larger, more complex heterocyclic systems. For example, the corresponding carboxylic acid could be used in coupling reactions to form extended conjugated systems or to anchor the molecule to a surface. The pyrrole ring itself can also undergo further functionalization, such as electrophilic substitution at the vacant β-positions, providing a route to polysubstituted pyrroles. These derivatives can serve as precursors to fused heterocyclic systems with interesting biological or material properties. beilstein-journals.org

In a multi-step synthesis, this compound can serve as a key intermediate. The synthesis of N-aryl pyrroles is often achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. ias.ac.inwikipedia.orgresearchgate.netorganic-chemistry.orgrsc.org This compound, once formed, can be subjected to a variety of subsequent transformations. For instance, the ester can be hydrolyzed, and the resulting carboxylic acid can be used to form amide bonds, a common linkage in many biologically active molecules and functional materials. The phenyl group can also be a site for further reactions, such as nitration or halogenation, opening up avenues for the synthesis of a diverse library of compounds.

Contribution to Catalysis and Ligand Design

The nitrogen atom of the pyrrole ring and the oxygen atoms of the benzoate group in this compound provide potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as ligands in the design of metal complexes for catalysis. Pyrrole-based ligands have been successfully employed in a range of catalytic transformations. acs.orgnih.govresearchgate.net

The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrole and phenyl rings, which in turn can influence the catalytic activity of the corresponding metal complex. For instance, the introduction of phosphine (B1218219) groups on the phenyl ring could create a pincer-type ligand capable of stabilizing various metal centers and facilitating catalytic cycles. The steric bulk provided by the methyl and phenyl groups on the pyrrole ring can also play a crucial role in controlling the selectivity of catalytic reactions.

| Metal Center | Potential Ligand Modification | Potential Catalytic Reaction |

|---|---|---|

| Palladium | Introduction of phosphine groups | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper | Carboxylate coordination | C-N and C-O bond formation reactions |

| Iron | N,O-chelation | Oxidation and reduction reactions |

Role in Supramolecular Chemistry and Self-Assembly

The combination of aromatic rings and a polar ester group in this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. The planar pyrrole and phenyl rings can participate in π-π stacking interactions, which are a key driving force for the self-assembly of molecules into ordered structures. The ester group can engage in dipole-dipole interactions and potentially hydrogen bonding if hydrolyzed to the corresponding carboxylic acid.

These non-covalent interactions can lead to the formation of well-defined supramolecular architectures, such as one-dimensional stacks or two-dimensional sheets. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials. Furthermore, derivatives of this compound could be designed to act as molecular receptors for specific guest molecules, a key aspect of molecular recognition. nih.govresearchgate.net For example, the incorporation of hydrogen bond donors and acceptors could lead to receptors for anions or other neutral molecules. The study of such systems provides fundamental insights into the nature of non-covalent interactions and their role in directing the formation of complex molecular assemblies.

Applications in Analytical Chemistry (e.g., as a standard, or for method development)

While direct and extensive research on the application of this compound in analytical chemistry is not widely documented in publicly available literature, the structural framework of this molecule is integral to several compounds that are utilized as analytical standards. Its derivatives, particularly those with more complex substitutions, have found a niche in pharmaceutical analysis, primarily serving as certified reference materials for method development and validation.

The core pyrrole structure, substituted with phenyl and methyl groups, is a recurring motif in a number of active pharmaceutical ingredients (APIs). Consequently, derivatives of this compound are synthesized and employed as reference standards in the quality control of these pharmaceuticals. These standards are crucial for a variety of analytical applications, including but not limited to, pharmaceutical release testing, and the qualitative and quantitative analysis of drug substances and products.

For instance, compounds structurally related to this compound are used in the development and validation of High-Performance Liquid Chromatography (HPLC) methods. These methods are essential for determining the purity of APIs and for identifying and quantifying any impurities or degradation products. The availability of highly characterized reference standards is a prerequisite for the validation of such analytical methods, ensuring their accuracy, precision, and robustness in accordance with regulatory guidelines.

The development of dual-target inhibitors for conditions like tuberculosis has also led to the synthesis of a variety of pyrrole derivatives. In such research, analytical techniques are paramount for the purification and characterization of the newly synthesized compounds. While not the primary focus, this underscores the role of such compounds within a research and development context, where analytical chemistry is a fundamental tool.

The table below details examples of pyrrole derivatives that are used as pharmaceutical analytical standards, highlighting their application in the context of method development and quality control.

| Compound Name | Application | Analytical Technique(s) |

| Atorvastatin Related Compound E | Certified Reference Material for pharma release testing, pharma method development for qualitative and quantitative analyses. | HPLC, LC-MS |

| Atorvastatin Ethyl Ester | Pharmaceutical Analytical Impurity standard for quality control in the development and manufacturing of pharmaceuticals. | HPLC, GC |

| Ethyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Used as an in-house impurity standard in the synthesis of Atorvastatin, for monitoring and controlling impurities during drug development. | HPLC, NMR |

Future Directions and Emerging Research Avenues for Ethyl 4 2 Methyl 5 Phenyl 1h Pyrrol 1 Yl Benzoate

Development of Novel and Efficient Synthetic Routes

While classical methods like the Paal-Knorr synthesis provide a foundational approach to N-substituted pyrroles, future research will likely focus on developing more efficient, sustainable, and diversity-oriented synthetic strategies for ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate and its analogs. semanticscholar.orgbohrium.com Key areas of exploration could include:

Multicomponent Domino Reactions: The development of one-pot multicomponent reactions, which combine readily available starting materials in a single step, represents a highly efficient and atom-economical approach to constructing complex pyrrole (B145914) derivatives. organic-chemistry.org A potential strategy could involve the reaction of an isocyanide, a primary or secondary amine, and a gem-diactivated olefin to rapidly assemble the polysubstituted pyrrole core. organic-chemistry.org

Catalyst-Free and Eco-Friendly Methods: Exploring catalyst-free and solvent-free conditions, such as mechanochemical activation (ball-milling), could significantly enhance the sustainability of the synthesis. researchgate.net These methods often lead to shorter reaction times and reduced waste generation. researchgate.net

Light-Induced Catalysis: Recent advancements in photoredox catalysis offer new avenues for the atroposelective synthesis of N-arylpyrroles. nih.govnih.gov Light-induced phosphoric acid catalysis, for instance, has been shown to enable the diastereo- and atroposelective synthesis of N-arylpyrroles, a strategy that could be adapted for the target molecule. nih.govnih.gov

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Multicomponent Domino Reactions | High efficiency, atom economy, structural diversity | Substrate scope, reaction optimization |

| Catalyst-Free and Eco-Friendly Methods | Sustainability, reduced waste, shorter reaction times | Scalability, reaction kinetics |

| Light-Induced Catalysis | High stereoselectivity, mild reaction conditions | Catalyst design, substrate compatibility |

Exploration of Unconventional Reactivity Patterns

The electron-rich nature of the pyrrole ring, coupled with the electronic influence of its substituents, suggests that this compound may exhibit unique and unexplored reactivity patterns. pharmaguideline.comstackexchange.com Future investigations could focus on:

Regioselective Functionalization: Due to the steric hindrance around the nitrogen atom and the electronic directing effects of the methyl and phenyl groups, electrophilic substitution reactions are expected to show high regioselectivity. wikipedia.orgyoutube.com A detailed study of nitration, halogenation, and Friedel-Crafts acylation could reveal predictable patterns of substitution.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, and the specific substitution pattern of the target molecule may influence the stereochemical outcome of these reactions. nih.gov For instance, its reaction with nitrosoalkenes could proceed via a hetero-Diels-Alder reaction, leading to novel heterocyclic systems. frontiersin.org

Oxidative Coupling Polymerization: The 1,2,5-trisubstituted nature of the pyrrole core opens up the possibility of unusual 3,4-oxidative coupling polymerization. acs.org This could lead to the formation of novel porous organic polymers with unique structural and electronic properties. acs.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. mdpi.com Key areas for computational investigation include:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions will provide insights into the molecule's electronic properties and its susceptibility to electrophilic and nucleophilic attack. mdpi.com

Reaction Mechanism Elucidation: DFT calculations can be employed to model reaction pathways and transition states for various transformations, such as electrophilic substitution and cycloaddition reactions. frontiersin.org This will aid in understanding the regioselectivity and stereoselectivity observed experimentally. frontiersin.org

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and UV-Vis spectra, which can be compared with experimental results to validate the computed molecular structure and electronic properties. mdpi.com

| Computational Method | Information Gained | Impact on Research |

| DFT Calculations | Electronic structure, reaction energetics | Rationalization of reactivity, prediction of outcomes |

| FMO Analysis | HOMO-LUMO gap, orbital distribution | Understanding of electronic transitions and reactivity |

| Reaction Pathway Modeling | Transition state geometries and energies | Elucidation of reaction mechanisms |

Integration into Novel Material Systems with Tailored Functions (Non-Biological)

The unique combination of a conjugated pyrrole core with phenyl and ethyl benzoate (B1203000) substituents makes this compound a promising building block for novel organic materials with tailored (non-biological) functions. acs.org Future research in this area could explore:

Organic Semiconductors: The electron-donating nature of the pyrrole ring suggests its potential use in p-type organic semiconductors. bohrium.com The N-aryl substituent can influence the molecular packing and charge transport properties in the solid state. By modifying the substituents, it may be possible to tune the material's properties for applications in organic field-effect transistors (OFETs). rsc.org

Conducting Polymers: Copolymerization of the target molecule with other monomers could lead to the formation of conducting polymers with tunable electronic and optical properties. nih.gov The bulky substituents may enhance the solubility and processability of the resulting polymers.

Porous Organic Polymers (POPs): As mentioned earlier, the potential for 3,4-oxidative coupling polymerization could lead to the synthesis of novel POPs. acs.org These materials, with their high surface areas and tunable pore sizes, could find applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org

Potential for Sustainable and Eco-Friendly Synthetic Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. semanticscholar.org Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic transformations. nih.gov This can be achieved through:

Use of Green Solvents and Catalysts: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis. bohrium.comtandfonline.com The use of reusable heterogeneous catalysts, such as smectite clays (B1170129) or supported metal nanoparticles, is another promising avenue. bohrium.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. semanticscholar.org Implementing flow chemistry for the synthesis of the target molecule could lead to a more sustainable manufacturing process.

| Sustainability Approach | Key Benefit | Example |

| Green Solvents | Reduced environmental impact | Water, ionic liquids |

| Heterogeneous Catalysis | Catalyst reusability, waste reduction | Smectite clays, supported nanoparticles |

| Flow Chemistry | Improved efficiency and safety | Microreactor-based synthesis |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Bio-derived 1,4-dicarbonyl precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.